CBZ-aminooxy-PEG8-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

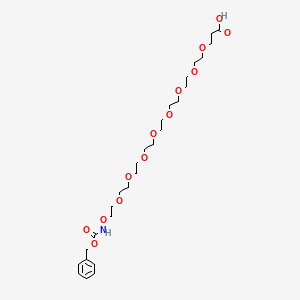

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJRTPSRBALANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CBZ-aminooxy-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBZ-aminooxy-PEG8-acid is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. Its unique architecture, featuring a protected aminooxy group, a terminal carboxylic acid, and a hydrophilic octaethylene glycol (PEG8) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Core Properties and Mechanism of Action

This compound is a water-soluble molecule designed for multi-step bioconjugation strategies. Its structure allows for the sequential and controlled linkage of two different molecules.

Key Structural Features:

-

Carboxylic Acid (-COOH): This functional group enables the stable conjugation to primary amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an NHS (N-hydroxysuccinimide) ester.

-

CBZ-protected Aminooxy Group (-ONH-CBZ): The carboxybenzyl (CBZ) protecting group provides stability to the aminooxy moiety during the initial conjugation step involving the carboxylic acid. This protecting group can be selectively removed under specific conditions, such as catalytic hydrogenation or strong acidic conditions, to reveal the reactive aminooxy group (-ONH₂).

-

Octaethylene Glycol (PEG8) Spacer: The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can improve the pharmacokinetic properties and reduce the potential for aggregation of the final bioconjugate.

Mechanism of Action

The utility of this compound lies in its orthogonal reactivity. The carboxylic acid can be selectively reacted with an amine-containing molecule first. Following this initial conjugation and purification, the CBZ group is removed to expose the aminooxy group. This newly available functional group can then react specifically with an aldehyde or ketone to form a stable oxime linkage. This two-step process allows for the precise assembly of complex bioconjugates.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₂₇H₄₅NO₁₃ |

| Molecular Weight | 591.65 g/mol |

| CAS Number | 2353410-09-8 |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

| Storage Conditions | Store at -20°C, protected from moisture |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used for the site-specific conjugation of cytotoxic payloads to an antibody.[1][2] One common strategy involves the enzymatic modification of the antibody's glycans to introduce aldehyde groups.[3] The aminooxy-functionalized linker (after deprotection) can then be reacted with these aldehyde handles to form a stable oxime linkage, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG8 spacer can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a peptide or small molecule)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMSO or DMF.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing molecule solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching solution to consume unreacted NHS esters.

-

Purify the conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

-

Characterize the purified conjugate by mass spectrometry (MS) and HPLC.

-

Protocol 2: Deprotection and Oxime Ligation

This protocol describes the removal of the CBZ protecting group and subsequent conjugation to an aldehyde-containing molecule.

Materials:

-

CBZ-protected conjugate from Protocol 1

-

Palladium on carbon (Pd/C, 10%) for hydrogenation (or a suitable acid for acidic deprotection)

-

Hydrogen source (for hydrogenation)

-

Solvent for hydrogenation (e.g., ethanol, methanol)

-

Aldehyde-containing molecule (e.g., a modified protein or small molecule)

-

Aniline (B41778) (as a catalyst)

-

Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

CBZ Deprotection (Hydrogenolysis):

-

Dissolve the CBZ-protected conjugate in a suitable solvent.

-

Add a catalytic amount of Pd/C.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction at room temperature for 2-16 hours, monitoring by HPLC or TLC.

-

Upon completion, filter off the Pd/C catalyst.

-

Remove the solvent under reduced pressure to obtain the deprotected aminooxy-conjugate.

-

-

Oxime Ligation:

-

Dissolve the deprotected aminooxy-conjugate and the aldehyde-containing molecule in the reaction buffer.

-

Add a catalytic amount of aniline (typically 10-100 mM).

-

Incubate the reaction at room temperature for 2-24 hours, monitoring by HPLC.

-

-

Purification and Characterization:

-

Purify the final conjugate using an appropriate chromatographic method.

-

Characterize the final product by MS, HPLC, and other relevant analytical techniques.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving this compound.

Caption: General experimental workflow for a two-step bioconjugation using this compound.

References

- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - Site-Specific AntibodyâDrug Conjugation through Glycoengineering - Bioconjugate Chemistry - Figshare [figshare.com]

An In-Depth Technical Guide to CBZ-aminooxy-PEG8-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, CBZ-aminooxy-PEG8-acid, a valuable tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key components: a carboxybenzyl (CBZ) protected aminooxy group, an eight-unit polyethylene glycol spacer, and a terminal carboxylic acid. This unique trifunctional architecture allows for sequential and orthogonal conjugation strategies.

The CBZ group provides robust protection for the highly reactive aminooxy functionality, which can be selectively removed under specific conditions. The hydrophilic PEG8 spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, a critical factor in biological applications.[1][2] The terminal carboxylic acid allows for straightforward coupling to primary amines through standard amide bond formation chemistries.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C27H45NO13 | [1][3] |

| Molecular Weight | 591.65 g/mol | [3][4] |

| CAS Number | 2353410-09-8 | [1][3][4] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | Store at -20°C, sealed in dry conditions | [1][4] |

Experimental Protocols

The utility of this compound lies in the selective reactivity of its terminal functional groups. The following sections provide detailed methodologies for the key transformations.

Amide Coupling via the Carboxylic Acid Terminus

The terminal carboxylic acid can be coupled with a primary amine-containing molecule (e.g., a protein, peptide, or a synthetic ligand) using standard carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended to improve efficiency and reduce side reactions)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) if using HATU or if the amine is in its salt form.

-

Reaction buffer (e.g., MES buffer for EDC chemistry, pH 4.5-6.0)

Protocol using EDC/NHS:

-

Activation: Dissolve this compound in the chosen anhydrous solvent. Add 1.2-1.5 equivalents of EDC and 1.2-1.5 equivalents of NHS. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-activated ester.

-

Coupling: In a separate vessel, dissolve the amine-containing molecule in a suitable buffer or solvent. Add the pre-activated this compound solution to the amine solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.

-

Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of a small amount of an amine-containing reagent like Tris buffer or ethanolamine. The final conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).

Deprotection of the CBZ-Aminooxy Group

The CBZ protecting group is typically removed via catalytic hydrogenolysis to liberate the reactive aminooxy group.

Materials:

-

CBZ-protected conjugate

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen source (H2 gas balloon or a hydrogenation apparatus)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Inert gas (e.g., Argon or Nitrogen)

-

Celite®

Protocol:

-

Preparation: Dissolve the CBZ-protected compound in a suitable solvent in a flask equipped with a stir bar.

-

Inerting: Purge the flask with an inert gas.

-

Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected aminooxy-functionalized molecule.

Oxime Ligation with the Aminooxy Group

The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.

Materials:

-

Aminooxy-functionalized molecule

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 6.5-7.5, or sodium acetate (B1210297) buffer pH 4.5-5.5)

-

Aniline (B41778) (as a catalyst, optional but recommended for faster reaction rates)

Protocol:

-

Preparation: Dissolve the aminooxy-functionalized molecule and 1.5-2 equivalents of the aldehyde or ketone-containing molecule in the reaction buffer.

-

Catalysis (Optional): For accelerated ligation, add aniline to a final concentration of 10-20 mM.

-

Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS).

-

Purification: The resulting oxime-linked conjugate can be purified by methods appropriate for the specific molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Applications in Drug Development

The unique structural features of this compound make it a versatile tool in the development of complex bioconjugates and targeted therapeutics.

PROTAC Synthesis

This compound is extensively used as a heterobifunctional linker in the synthesis of PROTACs.[5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy.

Logical Workflow for PROTAC Synthesis: The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The principles of sequential and orthogonal conjugation also apply to the development of other bioconjugates, including Antibody-Drug Conjugates (ADCs). In this context, the linker can be used to attach a cytotoxic payload to an antibody.

Experimental Workflow for Bioconjugation: The diagram below outlines a typical experimental workflow for conjugating two different molecules using this compound.

Caption: Experimental workflow for a two-step bioconjugation.

Conclusion

This compound is a highly versatile and enabling chemical tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, favorable physicochemical properties, and the orthogonal reactivity of its terminal groups provide a robust platform for the construction of complex molecular architectures with a high degree of control. The detailed protocols and workflows provided in this guide are intended to facilitate its successful application in the laboratory.

References

The Role of CBZ-aminooxy-PEG8-acid in Targeted Protein Degradation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-aminooxy-PEG8-acid is a heterobifunctional linker molecule playing a crucial role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the function and application of this compound, focusing on its role as a key building block in the synthesis of PROTACs and the subsequent mechanism of action of these novel drug modalities. While this compound does not possess an intrinsic pharmacological mechanism of action, its chemical properties are instrumental in enabling the targeted degradation of specific proteins.

Core Function: A Heterobifunctional Linker for PROTAC Synthesis

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two distinct reactive functional groups, making it a valuable tool in bioconjugation and drug development.[1] Its primary application is in the synthesis of PROTACs, which are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4]

The structure of this compound consists of three key components:

-

A Carboxylic Acid (-COOH) group: This terminal functional group can readily react with primary amine groups on a target molecule, such as a ligand for a specific protein of interest, to form a stable amide bond.[5][6][7][8] This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][5]

-

A Carbamate (CBZ)-protected Aminooxy (-ONH-CBZ) group: The aminooxy group provides a reactive handle for conjugation to another molecule. It is protected by a carboxybenzyl (CBZ) group, which prevents unwanted reactions during synthesis and can be removed under specific chemical conditions, such as mild hydrogenation, to allow for subsequent conjugation.[1]

-

An eight-unit polyethylene glycol (PEG8) spacer: This hydrophilic spacer connects the two functional ends.[1][6][7] The PEG linker enhances the solubility of the resulting PROTAC molecule in aqueous environments and provides flexibility, which is crucial for the proper orientation of the two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Mechanism of Action: Enabling PROTAC-Mediated Protein Degradation

The "mechanism of action" associated with this compound is realized through the function of the PROTAC molecule it helps to create. The PROTAC's mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, containing ligands for both a target protein and an E3 ubiquitin ligase connected by the PEG linker, simultaneously binds to both proteins, forming a ternary complex.

-

Ubiquitination of the Target Protein: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell.

-

PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.

Chemical Properties and Data

The following table summarizes the key chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C27H45NO13 | |

| Molecular Weight | 591.65 g/mol | [2] |

| CAS Number | 2353410-09-8 | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and most organic solvents | [5] |

| Storage Conditions | Recommended to be stored at -20°C |

Experimental Protocols

The following provides a generalized protocol for the conjugation of this compound to a primary amine-containing molecule, a critical step in PROTAC synthesis.

Protocol: Amide Coupling of this compound to a Primary Amine

Materials:

-

This compound

-

Amine-containing molecule (e.g., a ligand for the target protein)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS pH 7.4)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the anhydrous solvent.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to the Amine-containing Molecule:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound (NHS ester) solution to the amine-containing molecule solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS ester.

-

Incubate for 5-10 minutes.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Visualizing the Role of this compound

The following diagrams illustrate the structure and function of this compound in the context of PROTAC synthesis and action.

Caption: Structure of this compound and its assembly into a PROTAC molecule.

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a critical chemical tool that, while not having a direct biological mechanism of action itself, is fundamental to the construction of PROTACs. Its well-defined bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the efficient synthesis of these powerful therapeutic agents. Understanding the chemistry and application of linkers like this compound is essential for researchers and drug developers working to advance the field of targeted protein degradation and create novel medicines for a wide range of diseases.

References

- 1. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, 2353410-09-8 | BroadPharm [broadpharm.com]

- 6. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]

- 7. medkoo.com [medkoo.com]

- 8. Aminooxy-PEG8-Acid - CD Bioparticles [cd-bioparticles.net]

In-Depth Technical Guide: CBZ-aminooxy-PEG8-acid for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CBZ-aminooxy-PEG8-acid, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 2353410-09-8[1][2][3][4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₅NO₁₃ | [1][2][3] |

| Molecular Weight | 591.65 g/mol | [1][2][3] |

| Purity | ≥97% | [3][4] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage | Sealed in dry, 2-8°C or -20°C | [1][3] |

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[2] However, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2] For detailed safety information, refer to the supplier's SDS.

Key Applications in Drug Development

This compound is a versatile linker molecule designed for the precise and stable conjugation of biomolecules. Its heterobifunctional nature, featuring a Carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid, allows for a two-step, controlled conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the resulting conjugate, which can improve solubility and pharmacokinetic properties.

The primary applications of this linker are in the construction of:

-

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.

-

PROteolysis TArgeting Chimeras (PROTACs): Which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5]

Experimental Protocols and Methodologies

The use of this compound in bioconjugation typically involves two key chemical reactions: amide bond formation and oxime ligation.

Step 1: Amide Bond Formation

The terminal carboxylic acid of the linker can be activated to react with a primary amine on a molecule of interest (e.g., a targeting ligand or a payload).

General Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

-

Coupling Reaction: To the activated linker solution, add the amine-containing molecule (dissolved in a suitable solvent). The reaction is typically stirred at room temperature for 2-24 hours.

-

Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once the reaction is complete, the product is purified using standard chromatographic methods such as flash chromatography or preparative HPLC.

Step 2: Deprotection and Oxime Ligation

The CBZ group on the aminooxy moiety is a protecting group that can be removed under specific conditions to reveal the reactive aminooxy group.

General Protocol for CBZ Deprotection:

-

Dissolve the CBZ-protected intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add a catalyst, typically Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (hydrogenolysis), either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.

-

Monitor the reaction until completion (e.g., by LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the deprotected aminooxy-functionalized molecule.

General Protocol for Oxime Ligation:

The newly exposed aminooxy group can then react with an aldehyde or ketone on the second molecule of interest (e.g., a payload or a targeting ligand) to form a stable oxime bond.

-

Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-containing molecule in a suitable buffer, typically with a pH between 4 and 6.

-

The reaction is often catalyzed by aniline (B41778) or its derivatives.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

-

Monitor the formation of the oxime conjugate by LC-MS.

-

Purify the final conjugate using methods such as size-exclusion chromatography or reverse-phase HPLC.

Logical Workflow for Bioconjugate Synthesis

The following diagram illustrates the general workflow for synthesizing a bioconjugate using this compound.

Signaling Pathway Considerations

The signaling pathway affected by a bioconjugate synthesized with this compound is entirely dependent on the nature of the conjugated molecules (the targeting moiety and the payload). The linker itself is designed to be biologically inert.

For instance, if this linker is used to create a PROTAC that targets a specific kinase for degradation, the downstream signaling pathway of that kinase will be inhibited. The following diagram illustrates a hypothetical PROTAC mechanism of action.

Suppliers

This compound is available from various chemical suppliers, including:

-

ChemScene[1]

-

AxisPharm[2]

-

BroadPharm[3]

-

MedchemExpress[5]

-

Amaybio[4]

-

Biopharma PEG[6]

-

RuiaoBio[7]

-

TargetMol

References

- 1. chemscene.com [chemscene.com]

- 2. axispharm.com [axispharm.com]

- 3. This compound, 2353410-09-8 | BroadPharm [broadpharm.com]

- 4. CBZ-氨基氧基-PEG8-酸 - CAS:2353410-09-8 - 阿镁生物 [amaybio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]

- 7. CBZ-NH-PEG8-acid - 浙江瑞奥生物科技有限公司 [ruiaobio.com]

Unveiling the Aqueous Solubility of CBZ-aminooxy-PEG8-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile of CBZ-aminooxy-PEG8-acid

This compound is consistently described as an aqueous soluble molecule[1]. This enhanced water solubility is primarily attributed to the presence of the polyethylene (B3416737) glycol (PEG) spacer. The repeating ethylene (B1197577) oxide units in the PEG chain form hydrogen bonds with water molecules, rendering the entire molecule more hydrophilic[2]. This property is critical in biomedical applications, ensuring that conjugates remain soluble and stable in physiological environments[3][4][5].

While its aqueous solubility is a key feature, it is also soluble in several organic solvents.

Quantitative Solubility Data

A summary of the available qualitative and predicted solubility information for this compound is presented below. It is important to note that no specific quantitative values (e.g., in mg/mL or molarity) for its water solubility have been found in the reviewed literature.

| Solvent | Solubility | Source(s) |

| Water/Aqueous Media | Soluble | BroadPharm[1], MedKoo Biosciences[6] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | BroadPharm[1], ChemicalBook[7] |

| Dichloromethane (DCM) | Soluble | BroadPharm[1], ChemicalBook[7] |

| Dimethylformamide (DMF) | Soluble | BroadPharm[1], ChemicalBook[7] |

Experimental Protocol for Determining Water Solubility

The following is a generalized protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Deionized water (or desired aqueous buffer)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution in the aqueous buffer of interest.

-

Measure the absorbance (at a predetermined wavelength) or the peak area (via HPLC) for each dilution to construct a standard calibration curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water or the desired aqueous buffer in a sealed vial. The amount should be sufficient to ensure that not all of the compound dissolves.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted supernatant.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.

-

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Conceptual Workflow

This compound serves as a critical linker in the construction of ADCs, which are targeted cancer therapeutics[8]. The linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The following diagram illustrates a high-level conceptual workflow for the synthesis of an ADC utilizing this linker.

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the dual functionality of the this compound linker. The carboxylic acid end is first reacted with an amine-containing cytotoxic drug. The aminooxy end of the resulting conjugate is then reacted with an aldehyde group, which can be generated on the antibody through mild oxidation of its carbohydrate moieties, to form a stable oxime linkage[9]. The PEG8 spacer provides the necessary length and flexibility for the drug to exert its cytotoxic effect once the ADC is internalized by a target cancer cell, while also contributing to the overall solubility and stability of the conjugate.

References

- 1. This compound, 2353410-09-8 | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. heterobifunctional pegs [jenkemusa.com]

- 4. purepeg.com [purepeg.com]

- 5. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 6. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]

- 7. PEG-8 - Ataman Kimya [atamanchemicals.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]

CBZ-aminooxy-PEG8-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of CBZ-aminooxy-PEG8-acid, a heterobifunctional linker molecule integral to advancements in bioconjugation and proteomics.

Core Physicochemical Data

This compound is a versatile tool in chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxybenzyl (CBZ) protected aminooxy group at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to different molecular entities. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous environments.[2]

The key quantitative data for this molecule are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₄₅NO₁₃ | [3][4] |

| Molecular Weight | 591.65 g/mol | [3][4] |

| CAS Number | 2353410-09-8 | [3][4] |

Experimental Protocols and Applications

This compound serves as a linker to covalently connect two different molecules. A typical experimental workflow involves two main steps:

-

Amide Bond Formation: The terminal carboxylic acid can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[2][5] This activated acid readily reacts with primary amine groups on a target molecule (e.g., a protein, antibody, or E3 ligase ligand) to form a stable amide bond.[2][5]

-

Oxime Bond Formation: The CBZ protecting group on the aminooxy moiety can be removed under specific conditions, such as catalytic hydrogenation or by using strong acids, to reveal the reactive aminooxy group.[5] This deprotected group can then specifically react with an aldehyde or ketone on a second target molecule to form a stable oxime linkage.[6] This selective reactivity is highly valuable for site-specific modifications.

Visualized Workflow: Bioconjugation Strategy

The following diagram illustrates the logical workflow for utilizing this compound in a typical bioconjugation experiment to link a protein to a small molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cbz-N-amido-PEG8-acid, 1334177-87-5 | BroadPharm [broadpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. axispharm.com [axispharm.com]

- 5. This compound, 2353410-09-8 | BroadPharm [broadpharm.com]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

Introduction to Bifunctional PEG Linkers

An In-depth Technical Guide to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–).[1][2] They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties.[1] When functionalized with reactive groups at both ends of the polymer chain, they are known as bifunctional PEG linkers. These linkers serve as flexible, biocompatible spacers to connect various molecular entities, such as drugs, proteins, targeting ligands, or nanoparticles.[3][4]

The process of covalently attaching PEG chains to a molecule, known as PEGylation, was first developed in the 1970s to extend the circulation time and reduce the immunogenicity of proteins.[1] Since then, the field has evolved significantly, leading to the development of precisely defined (monodisperse) PEG linkers with a wide array of terminal functionalities.[5][6]

Core Properties of PEG Linkers:

-

Biocompatibility and Low Immunogenicity : PEG is well-tolerated by the body, exhibiting minimal toxicity and generally eliciting a weak immune response.[1][2] This makes it an ideal choice for developing safer and more effective therapeutics.

-

High Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1] This property is crucial for improving the solubility of hydrophobic drugs, which can enhance their bioavailability and facilitate formulation for injection.[5][7]

-

Enhanced Pharmacokinetics (PK) : PEGylation significantly alters the pharmacokinetic profile of a drug.[8] By increasing the hydrodynamic volume of the molecule, PEG linkers help shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life in the body.[5][6][]

-

Flexibility : The carbon-oxygen bonds within the PEG backbone can rotate freely, providing significant conformational flexibility that can help minimize steric hindrance between the conjugated molecules.[1][3]

Types of Bifunctional PEG Linkers

Bifunctional PEG linkers are categorized based on the reactivity of their terminal functional groups and their structural architecture.

-

Homobifunctional Linkers : These linkers possess two identical reactive groups at either end of the PEG chain (e.g., NHS ester-PEG-NHS ester). They are primarily used for crosslinking similar molecules or for polymerization applications.[10][]

-

Heterobifunctional Linkers : These are more versatile linkers that have two different reactive groups at their termini (e.g., Azide-PEG-NHS ester).[12][13] This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, which is essential for creating complex bioconjugates like antibody-drug conjugates (ADCs).[10][12]

Structurally, these linkers can be:

-

Linear : A straight chain of PEG units with functional groups at each end. They are predictable and widely used for their simplicity.[][14]

-

Branched or Multi-Arm : These linkers have multiple PEG arms extending from a central core.[][15] This architecture allows for a higher drug payload, improved shielding effects, and can be designed with multiple different functionalities for advanced applications.[15][16]

Furthermore, linkers can be designed to be either stable or cleavable:

-

Non-Cleavable Linkers : Form a stable, permanent bond between the conjugated molecules.

-

Cleavable Linkers : Contain a labile bond (e.g., disulfide, ester, or hydrazone) that can be broken under specific physiological conditions, such as a change in pH or the presence of specific enzymes found in a tumor microenvironment.[10][17][18] This enables controlled, site-specific release of a therapeutic agent.[12][19]

Core Applications in Drug Development

Bifunctional PEG linkers are pivotal in the design of modern therapeutics, enabling precision targeting and improving drug efficacy and safety profiles.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker is a critical component that connects the drug payload to the antibody.[15][20] Heterobifunctional PEG linkers are widely used in ADCs to:[7][12]

-

Improve Solubility and Stability : Both the antibody and the cytotoxic drug can be hydrophobic. PEG linkers enhance the overall solubility of the ADC, preventing aggregation.[][15]

-

Enable Higher Drug-to-Antibody Ratios (DAR) : Hydrophilic PEG linkers allow for the attachment of more drug molecules per antibody without causing aggregation, which can lead to enhanced potency.[15]

-

Control Drug Release : Cleavable PEG linkers are designed to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell, minimizing systemic toxicity and damage to healthy tissues.[10][12]

Other Key Applications

-

Peptide and Protein Therapeutics : Peptides are highly specific but often suffer from rapid degradation. PEGylation enhances their stability and circulation half-life, making them more effective therapeutic agents.[6][12]

-

PROTACs (Proteolysis-Targeting Chimeras) : PEG linkers are used to connect a target-binding ligand and an E3 ligase-binding ligand in PROTACs, optimizing the formation of the ternary complex required for targeted protein degradation.

-

Nanoparticle Functionalization : Heterobifunctional PEG linkers are used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles, enabling targeted delivery of therapeutic or diagnostic agents.[4][12]

-

Click Chemistry : PEG linkers functionalized with azide (B81097) or alkyne groups are essential tools in "click chemistry," a set of rapid and specific bioorthogonal reactions used for labeling and conjugating biomolecules.[21][22][23]

Quantitative Data Summary

The choice of PEG linker, particularly its length and chemistry, has a quantifiable impact on the properties of the resulting conjugate. The data below is compiled from various studies to illustrate these effects.

Table 1: Physicochemical Properties of Common Bifunctional PEG Linkers

| Linker Type | Functional Group 1 | Functional Group 2 | Common MW (Da) | Spacer Length (Å) | Key Application |

|---|---|---|---|---|---|

| NHS-PEG-NHS | N-Hydroxysuccinimide | N-Hydroxysuccinimide | 2,000 - 20,000 | 70 - 700 | Protein Crosslinking |

| Mal-PEG-NHS | Maleimide (B117702) | N-Hydroxysuccinimide | 1,000 - 10,000 | 35 - 350 | ADC, Thiol-Amine Conjugation |

| Azide-PEG-NHS | Azide | N-Hydroxysuccinimide | 500 - 5,000 | 17 - 175 | Click Chemistry, Bioconjugation |

| Alkyne-PEG-Mal | Alkyne | Maleimide | 500 - 5,000 | 17 - 175 | Click Chemistry, Thiol Conjugation |

| OPSS-PEG-NHS | Ortho-pyridyldisulfide | N-Hydroxysuccinimide | 2,000 - 5,000 | 70 - 175 | Cleavable (Thiol-responsive) ADCs |

| Hydrazide-PEG-NHS | Hydrazide | N-Hydroxysuccinimide | 1,000 - 5,000 | 35 - 175 | Carbonyl/Amine Conjugation |

Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vitro Activity A study on affibody-drug conjugates demonstrated the trade-off between circulation half-life and immediate cytotoxicity as PEG chain length increases.[24][25]

| Conjugate | PEG Linker MW (kDa) | Circulation Half-Life (t½) | Fold Increase in t½ (vs. No PEG) | In Vitro Cytotoxicity (IC50) | Fold Reduction in Cytotoxicity (vs. No PEG) |

| ZHER2-SMCC-MMAE | 0 (No PEG) | 19.6 min | 1.0x | Low | 1.0x |

| ZHER2-PEG4K-MMAE | 4 | ~49 min | 2.5x | Higher | 4.5x |

| ZHER2-PEG10K-MMAE | 10 | ~219.5 min | 11.2x | Highest | 22.0x |

Data adapted from a 2021 study on miniaturized ADCs.[24][25]

This data highlights a critical design consideration: while longer PEG chains significantly prolong circulation time, which can improve tumor accumulation, they can also increase steric hindrance, potentially reducing the immediate cytotoxic effect.[][24][25] The optimal linker length must balance these pharmacokinetic and pharmacodynamic properties.[26]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of PEGylated bioconjugates.

Protocol 1: General PEGylation of a Protein via Amine-Reactive Linker (e.g., Mal-PEG-NHS)

This protocol describes the conjugation of a heterobifunctional PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein, followed by conjugation to a thiol-containing molecule.

Materials:

-

Protein to be conjugated (1-5 mg/mL)

-

Heterobifunctional Linker (e.g., Mal-PEG-NHS)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Must be free of primary amines like Tris.[3]

-

Quenching Buffer: 1M Tris-HCl or Glycine, pH 8.0

-

Anhydrous Solvent: DMSO or DMF

-

Thiol-containing payload molecule

Methodology:

-

Protein Preparation : Dissolve the protein in the conjugation buffer to the desired concentration.

-

Linker Preparation : Immediately before use, dissolve the Mal-PEG-NHS linker in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

-

First Conjugation Reaction (Amine Reaction) :

-

Purification (Step 1) : Remove excess, unreacted PEG linker using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS pH 7.0).

-

Second Conjugation Reaction (Thiol Reaction) :

-

Add the thiol-containing payload to the purified Maleimide-PEG-Protein conjugate. A molar excess of 3-5 fold of the payload is common.

-

Incubate for 2-4 hours at room temperature.

-

-

Quenching : Stop the reaction by adding a quenching buffer to consume any unreacted maleimide groups.

-

Final Purification (Step 2) : Purify the final conjugate to remove unreacted payload and quenching agent using SEC, ion-exchange chromatography, or hydrophobic interaction chromatography (HIC).

Protocol 2: Characterization by Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique to confirm successful conjugation and characterize the product.[27][28]

Methodology:

-

Sample Preparation : Dilute the purified conjugate in a suitable buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) acetate).

-

LC Separation : Inject the sample onto an appropriate HPLC/UPLC column (e.g., reversed-phase C4 or C8 for proteins) to separate the PEGylated conjugate from any impurities or unconjugated starting materials.

-

MS Analysis : The eluent from the LC is directed into the mass spectrometer.

-

Intact Mass Analysis : Acquire mass spectra to determine the molecular weight of the final conjugate. Successful PEGylation will result in a mass shift corresponding to the mass of the PEG linker and payload. The degree of PEGylation (number of PEGs attached) can also be determined.[29][30]

-

Tandem MS (MS/MS) : For more detailed structural information, the conjugate can be fragmented within the mass spectrometer (e.g., via collision-induced dissociation). Analysis of the fragment ions can help identify the specific site of PEGylation on the protein.[27][29]

-

-

Data Analysis : Deconvolute the raw mass spectra to determine the precise masses of the species present in the sample. Compare the experimental masses to the theoretical masses to confirm the identity of the product.

References

- 1. chempep.com [chempep.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. purepeg.com [purepeg.com]

- 12. purepeg.com [purepeg.com]

- 13. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 14. precisepeg.com [precisepeg.com]

- 15. adcreview.com [adcreview.com]

- 16. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 17. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]

- 19. PEGs with Cleavable Linker [jenkemusa.com]

- 20. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 21. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 22. PEG Reagent, Cross Linker, and Fluorescent Dye | AxisPharm [axispharm.com]

- 23. chempep.com [chempep.com]

- 24. mdpi.com [mdpi.com]

- 25. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. creativepegworks.com [creativepegworks.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. walshmedicalmedia.com [walshmedicalmedia.com]

- 29. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 30. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Carboxybenzyl (CBZ) Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in PEG Linker Chemistry

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles to a wide array of therapeutic molecules. The synthesis and functionalization of these linkers, however, require a nuanced approach to chemical strategy, particularly in the management of reactive functional groups. Protecting groups are therefore fundamental to the controlled, stepwise assembly of complex bioconjugates.

Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group stands out for its unique combination of stability and selective lability. This guide provides a comprehensive technical overview of the role and application of the Cbz protecting group in the context of PEG linkers, offering detailed experimental protocols, quantitative data, and strategic considerations for its use in research and development.

Core Principles of the CBZ Protecting Group

The Cbz group protects primary and secondary amines as carbamates. Its utility in the synthesis of PEG linkers and their subsequent conjugation to biomolecules is underscored by its distinct chemical properties.

Key Characteristics of the CBZ Group:

-

Robust Stability: The Cbz group is notably stable under a wide range of conditions, including both acidic and basic environments, which allows for a broad scope of subsequent chemical modifications to the PEG linker or the attached cargo.[1][2]

-

Orthogonality: The Cbz group is orthogonal to the most commonly used amine protecting groups, namely the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is crucial for the sequential deprotection and functionalization of molecules with multiple amine groups.

-

Mild Cleavage Conditions: Deprotection of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis, a mild and selective method that typically involves a palladium catalyst and a hydrogen source.[2] This process liberates the free amine, toluene, and carbon dioxide.

Quantitative Data: Efficiency of CBZ Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a critical factor in the overall yield and purity of the final PEGylated conjugate. The following tables summarize representative quantitative data from the literature.

| Amine Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Cbz-Cl | PEG-400 | 0.5 | 95 | [4][5] |

| Benzylamine | Cbz-Cl | PEG-400 | 0.2 | 96 | [4][5] |

| Glycine methyl ester | Cbz-Cl | PEG-400 | 0.3 | 94 | [4][5] |

| Pyrrolidine | Cbz-Cl | PEG-400 | 0.2 | 95 | [4][5] |

| Amino Acid | Cbz-Cl, NaHCO₃ | THF/H₂O (2:1) | 20 | 90 | [2] |

Table 1: Representative Yields for N-Cbz Protection of Various Amines.

| Substrate | Catalyst | Hydrogen Source | Solvent | Time | Yield (%) | Reference |

| Cbz-protected amine | 10% Pd/C | H₂ (1 atm) | Methanol (B129727) | 40 h (at 60°C) | - | [2] |

| Cbz-protected peptide | 10% Pd/CaCO₃ | H₂ (from H-Cube Pro™) | Methanol | N/A (flow) | 93 | [6] |

| Cbz-protected amine | Pd black | Formic acid | Ethanol (B145695) | 1.5 h | - | [2] |

Table 2: Conditions and Yields for the Deprotection of Cbz-Protected Amines.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers with the Cbz group.

Protocol for N-Cbz Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using benzyl (B1604629) chloroformate (Cbz-Cl). This method is adapted from procedures for small molecule amines, with considerations for the properties of PEG.[4][5][7]

Materials:

-

Amine-terminated PEG (e.g., NH₂-PEG-COOH, NH₂-PEG-OH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether (cold)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the amine-terminated PEG (1 equivalent) in DCM or THF in a round-bottom flask. The concentration will depend on the molecular weight of the PEG; aim for a concentration that allows for efficient stirring.

-

Addition of Base: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the PEG solution. The two-phase mixture should be stirred vigorously.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2-1.5 equivalents) dropwise to the cold, vigorously stirred mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC with ninhydrin (B49086) staining to check for the disappearance of the free amine).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure to a smaller volume.

-

Precipitate the Cbz-protected PEG by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the presence of the Cbz group and the integrity of the PEG chain.[8][9][10]

Protocol for Catalytic Hydrogenolysis of a Cbz-Protected PEG Linker

This protocol outlines a standard procedure for the removal of the Cbz protecting group from a PEG linker using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.[2][6]

Materials:

-

Cbz-protected PEG linker

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Celite® or a similar filter aid

Procedure:

-

Dissolution: Dissolve the Cbz-protected PEG linker in methanol or ethanol in a Schlenk flask.

-

Inerting: Carefully add 10% Pd/C (typically 5-10% by weight of the substrate). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C on the filter pad can be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water before disposal.

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amino-PEG.

-

If necessary, the product can be further purified by precipitation in cold diethyl ether as described in the protection protocol.

-

Mandatory Visualizations

Workflow for CBZ Protection and Deprotection of an Amino-PEG Linker

Caption: Synthetic workflow for the protection and deprotection of amino-PEG linkers.

Orthogonal Strategy in Heterobifunctional Linker Synthesis

Caption: Orthogonal protection strategy for synthesizing a heterobifunctional PEG linker.

Applications in Drug Development

The use of Cbz-protected PEG linkers is particularly advantageous in the construction of complex bioconjugates where precise control over the sequence of conjugation is required.

-

Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, heterobifunctional PEG linkers are often employed to connect a cytotoxic drug to a monoclonal antibody. A Cbz-protected amine on the linker allows for the selective attachment of the drug, followed by deprotection and subsequent conjugation to the antibody, or vice versa. The hydrophilicity of the PEG component can improve the solubility and reduce aggregation of the final ADC.[][12][13][14]

-

PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules often involves the use of PEG linkers to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The Cbz group can be used to protect an amine on the linker during the synthesis of one part of the molecule, allowing for the subsequent attachment of the second part after deprotection.

-

Peptide and Protein Modification: Cbz-protected amino-PEG derivatives can be used in solid-phase peptide synthesis (SPPS) to introduce a PEG chain at a specific site in a peptide sequence. The Cbz group is compatible with the Fmoc/tBu strategy, as it is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for final cleavage and side-chain deprotection.[1][3]

Troubleshooting and Special Considerations

-

Catalyst Poisoning: The palladium catalyst used in hydrogenolysis is sensitive to poisoning by sulfur-containing compounds. If the PEG linker or the attached molecule contains a thiol or thioether, the deprotection reaction may be inhibited. In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.[15]

-

Incomplete Deprotection: In some cases, complete removal of the Cbz group can be sluggish. This can be addressed by increasing the reaction time, temperature, or hydrogen pressure, or by using a more active catalyst such as palladium black.[2]

-

Purification of High Molecular Weight PEGs: The purification of large PEG derivatives (e.g., >5 kDa) by column chromatography can be challenging. Precipitation, dialysis, or size-exclusion chromatography are often more effective methods for isolating the final product.

Conclusion

The Carboxybenzyl protecting group is a versatile and robust tool for the synthesis of well-defined PEG linkers and their conjugates. Its stability, orthogonality to other common protecting groups, and mild cleavage conditions make it an excellent choice for complex, multi-step synthetic strategies in drug delivery and bioconjugation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Cbz group to advance their research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mobt3ath.com [mobt3ath.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Application of CBZ-aminooxy-PEG8-acid in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers are prevalent due to their ability to enhance aqueous solubility, cell permeability, and provide conformational flexibility. This guide focuses on a specific, versatile PEG linker, CBZ-aminooxy-PEG8-acid , detailing its properties, application, and the experimental protocols necessary for its successful integration into novel PROTAC development.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker that offers distinct chemical handles for the sequential and directional conjugation of POI and E3 ligase ligands. The terminal carboxylic acid is readily available for amide bond formation with an amine-functionalized ligand, while the CBZ-protected aminooxy group provides a stable precursor to a reactive nucleophile for subsequent conjugation, typically through oxime ligation.

| Property | Value | Source |

| Chemical Formula | C₂₇H₄₅NO₁₃ | [1] |

| Molecular Weight | 591.65 g/mol | [1] |

| CAS Number | 2353410-09-8 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [2] |

The Role of this compound in PROTAC Synthesis: A Stepwise Approach

The synthesis of a PROTAC using this compound typically follows a three-step process:

-

Amide Bond Formation: The carboxylic acid moiety of the linker is coupled with an amine-containing E3 ligase ligand or POI ligand.

-

CBZ Deprotection: The CBZ (benzyloxycarbonyl) protecting group is removed from the aminooxy terminus under acidic conditions to reveal the reactive aminooxy group.

-

Oxime Ligation: The deprotected aminooxy group is reacted with an aldehyde or ketone-functionalized POI ligand or E3 ligase ligand to form a stable oxime bond.

This strategic, stepwise synthesis allows for a modular and controlled assembly of the final PROTAC molecule.

Synthetic workflow for PROTAC assembly.

Experimental Protocols

Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).

-

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the CBZ-protected intermediate.

-

CBZ Deprotection

This protocol outlines the removal of the CBZ protecting group to yield the free aminooxy functionality.

-

Materials:

-

CBZ-protected intermediate from Step 1

-

33% HBr in acetic acid or 4M HCl in dioxane

-

Diethyl ether

-

Anhydrous DCM (Dichloromethane)

-

-

Procedure (using HBr in Acetic Acid):

-

Dissolve the CBZ-protected intermediate (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add 33% HBr in acetic acid (5-10 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product as the HBr salt.

-

Collect the solid by filtration and dry under vacuum to obtain the deprotected aminooxy-linker-ligand conjugate.

-

Oxime Ligation

This protocol details the final conjugation step to form the PROTAC molecule through a stable oxime bond.[3]

-

Materials:

-

Deprotected aminooxy-linker-ligand conjugate from Step 2

-

Aldehyde or ketone-functionalized POI ligand (e.g., a derivative of JQ1 for BRD4)

-

Anhydrous DMSO or a suitable buffer (e.g., PBS, pH 7.4)

-

Aniline (B41778) (as a catalyst, optional)

-

Preparative HPLC system

-

-

Procedure:

-

Dissolve the aminooxy-linker-ligand conjugate (1.0 equivalent) and the aldehyde/ketone-functionalized POI ligand (1.1 equivalents) in anhydrous DMSO.

-

If required, add a catalytic amount of aniline (0.1-0.2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the formation of the oxime-linked PROTAC by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

-

Impact of PEG Linker Length on PROTAC Performance: A Case Study on BRD4 Degradation

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. Systematic variation of the linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair. The following table summarizes quantitative data on the in vitro degradation of BRD4 by a series of PROTACs composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

Data is illustrative and compiled from various sources in the literature.[4] DC₅₀ and Dₘₐₓ values are cell-line dependent.

The data indicates that a PEG5 linker provides the optimal balance of degradation potency (lowest DC₅₀) and maximal degradation (highest Dₘₐₓ) for this specific BRD4-targeting PROTAC series. This highlights the importance of linker optimization in PROTAC design.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Flexible linkers, such as PEG chains, are particularly relevant for targeting proteins within complex signaling pathways like the PI3K/AKT/mTOR pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. PROTACs containing flexible linkers have been shown to exhibit superior degradation efficiency for key nodes in this pathway, such as mTOR.[1] The conformational flexibility afforded by the PEG linker may facilitate the formation of a productive ternary complex between the target kinase and the E3 ligase, leading to efficient degradation.[1]

PROTAC-mediated degradation in the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a highly valuable and versatile tool for the development of novel PROTACs. Its bifunctional nature allows for a controlled and modular synthetic strategy, while the PEG8 spacer offers favorable physicochemical properties. The ability to perform oxime ligation in the final step of the synthesis provides a robust and chemoselective method for conjugating a wide range of POI ligands. As the field of targeted protein degradation continues to expand, the rational design and application of well-defined linkers like this compound will be paramount in unlocking the full therapeutic potential of PROTACs.

References